![molecular formula C21H25Cl2N3O4S2 B2546472 Tcmdc-142850 CAS No. 1215825-43-6](/img/structure/B2546472.png)
Tcmdc-142850
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Description
Tcmdc-142850 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in several diseases, including diabetes, obesity, and cancer.
Scientific Research Applications
- Antimalarial Potential : Tcmdc-142850 displays promising antimalarial activity. It belongs to the same class as TCMDC-125133, which showed low toxicity and potent antimalarial effects .
- Lead Optimization : Researchers have explored derivatives of Tcmdc-142850. By replacing the valine linker and modifying the m-anisidine moiety, they achieved compounds with excellent antimalarial activity (e.g., 21: IC50 = 36 ± 5 nM, 24: IC50 = 22 ± 5 nM) .
- COVID-19 Research : Tcmdc-124223 demonstrated high stability and binding energy in the RBD, while Tcmdc-133766 exhibited better binding energy in the cryptic pocket. Understanding these interactions is crucial for addressing virus variants .
Antimalarial Activity
Binding to Receptor-Binding Domains (RBD)
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-14-5-10-17(22)20-19(14)23-21(30-20)25(12-11-24(2)3)18(26)13-31(27,28)16-8-6-15(29-4)7-9-16;/h5-10H,11-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKIILXSBCGJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142850 |
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